molecular formula C18H37ClN2O7S B8070233 Lincomycin hydrochloride monohydrate

Lincomycin hydrochloride monohydrate

Cat. No.: B8070233
M. Wt: 461.0 g/mol
InChI Key: LFZGYTBWUHCAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lincomycin hydrochloride monohydrate (C₁₈H₃₄N₂O₆S·HCl·H₂O; molecular weight: 461.01 g/mol) is a narrow-spectrum antibiotic derived from Streptomyces lincolnensis . It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation . Clinically, it is used to treat infections caused by Gram-positive bacteria, including Staphylococcus aureus, Streptococcus spp., and Bacteroides fragilis .

The compound exhibits high solubility in water (16.67 mg/mL in DMSO) and stability under controlled storage conditions (-20°C for powder, -80°C for solutions) . Its structural uniqueness lies in the combination of a rare amino acid (4-propyl-N-methylproline) and an aminomethylthio-octopyranoside sugar, distinguishing it from aminoglycosides despite historical misclassification . Regulatory standards, such as the British Pharmacopoeia, validate its potency, with studies confirming 104.9% labeled amount compliance in formulations like Lincocin® injections .

Properties

IUPAC Name

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S.ClH.H2O/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGYTBWUHCAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain Selection and Optimization

The production of lincomycin begins with the fermentation of Streptomyces lincolnensis or its genetically modified variants. The US4271266A patent highlights the use of Streptomyces vellosus NRRL 8037, which achieves high lincomycin yields (≥95% purity) without generating lincomycin B—a common impurity in traditional strains. Mutagenesis via UV radiation or chemical agents further enhances productivity by inactivating genes (e.g., lmbE, lmbV) responsible for side-product synthesis.

Fermentation Conditions

Optimal fermentation occurs in submerged aerobic bioreactors with the following parameters:

  • Temperature : 20–45°C (45°C preferred for S. vellosus).

  • pH : Maintained near neutrality (6.5–7.5) using buffers like ammonium sulfate.

  • Media Composition :

    • Carbon sources: Glucose, sucrose, or molasses (50–100 g/L).

    • Nitrogen sources: Corn steep liquor, soybean meal, or yeast extract (20–40 g/L).

    • Trace metals: MgSO₄ (1–2 g/L), FeSO₄ (0.1–0.5 g/L).

After 4–10 days, the broth is harvested, yielding 5–15 g/L lincomycin.

Downstream Processing and Purification

Filtration and Primary Extraction

The fermentation broth is filtered using diatomaceous earth to remove biomass. The filtrate undergoes solvent extraction with methylene chloride to isolate lincomycin base, achieving 80–90% recovery.

Ultrafiltration and Decolorization

As per CN102475677A, the solution is ultrafiltered (5,000 Da membrane) to remove high-molecular-weight impurities. Activated carbon (0.02% w/v) adsorbs pigments and pyrogens, reducing absorbance at 450 nm by >90%.

Crystallization

Lincomycin base is converted to the hydrochloride salt by adding methanolic HCl (1 N). Crystallization from acetone-water (1:3 v/v) yields lincomycin hydrochloride monohydrate with ≥98% purity. Key parameters:

  • Temperature : 4–10°C.

  • Stirring Rate : 200–300 rpm.

  • Yield : 70–85%.

Chemical Synthesis and Modifications

Semisynthetic Derivatization

Lincomycin serves as a precursor for clindamycin, where the 7-hydroxy group is replaced with chlorine. This involves:

  • Protection : Trimethylsilyl chloride shields hydroxyl groups.

  • Chlorination : Thionyl chloride (SOCl₂) at −20°C.

  • Deprotection : Methanol hydrolysis.

Degradation Pathways

Forced degradation studies (0.1 M HCl/NaOH, 60°C) reveal lincomycin’s stability profile:

  • Acidic Conditions : Rapid hydrolysis (t₁/₂ = 0.38 days at pH 2).

  • Neutral/Alkaline Conditions : Stable for ≥31 days at pH 4–8.

Quality Control and Analytical Methods

HPLC Analysis

Reverse-phase HPLC (C18 column, 220 nm detection) quantifies lincomycin with 0.63% RSD. Mobile phase: acetonitrile-phosphate buffer (pH 3.0, 25:75 v/v).

Fluorimetric Detection

A novel ISNAG-fluorimeter method uses phosphomolybdic acid (PMA) to form a white precipitate, detectable at 470 nm. This offers a linear range of 0.0051–0.8 mmol/L (LOD: 19.935 ng).

Impurity Profiling

Lincomycin B content is reduced from 5–10% in raw materials to <1% via:

  • Double Sterilization : 100–105°C for 15 minutes, twice.

  • pH Adjustment : pH 4.1–4.5 during dissolution minimizes degradation.

Industrial-Scale Production Data

StepParametersYield/PurityReference
Fermentation45°C, 250 rpm, 96 hr12 g/L
Solvent ExtractionMethylene chloride, 25°C85% recovery
CrystallizationAcetone-water (1:3), 4°C98% purity
Sterilization100–105°C, 15 min × 2Lincomycin B <1%

Stability and Formulation Considerations

This compound remains stable for ≥2 years at 25°C when stored in amber vials with nitrogen headspace. Buffering at pH 4.0–4.5 (using sodium bicarbonate) prevents degradation. Injectable formulations include:

  • Excipients : EDTA-2Na (0.04% w/v) as a stabilizer, benzyl alcohol (0.945% w/v) as preservative.

  • Compatibility : Stable in 5% glucose, 0.9% NaCl, and lactated Ringer’s solution .

Chemical Reactions Analysis

Types of Reactions

Lincomycin hydrochloride monohydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Treatment of Infections

Lincomycin is indicated for the treatment of serious infections caused by susceptible strains of bacteria, particularly Gram-positive organisms. Key applications include:

  • Respiratory Infections : Effective against upper respiratory infections such as tonsillitis and pharyngitis, as well as lower respiratory conditions like pneumonia and bronchitis .
  • Skin and Soft Tissue Infections : Utilized for cellulitis, abscesses, and infected wounds due to its strong activity against staphylococci and streptococci .
  • Bone and Joint Infections : Particularly useful in treating osteomyelitis and septic arthritis, where it has shown efficacy even in severe cases .
  • Sepsis and Endocarditis : Employed in selected cases of septicemia and endocarditis caused by susceptible organisms .

Alternative to Penicillin

Lincomycin serves as an alternative for patients with penicillin allergies. It is often prescribed when other antibiotics are ineffective or contraindicated due to resistance patterns or patient history .

Pharmacological Insights

Lincomycin acts by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism renders it effective against a range of anaerobic bacteria, particularly those found in the oral cavity, making it suitable for dental infections and periodontitis treatment .

Formulation Developments

Recent studies have explored innovative formulations of lincomycin hydrochloride for enhanced delivery and efficacy:

In Situ Gels

Research has developed lincomycin HCl-loaded in situ gels using borneol-based matrices. These gels demonstrated sustained drug release over eight days, effectively inhibiting bacterial growth in vitro against strains like Staphylococcus aureus and Escherichia coli . This formulation holds promise for localized treatments, such as periodontitis.

Stability Studies

Stability studies have indicated that lincomycin hydrochloride maintains its efficacy in various intravenous fluids over extended periods. These studies are crucial for ensuring the reliability of lincomycin formulations in clinical settings .

Case Studies and Clinical Findings

Several case studies highlight the successful application of lincomycin in treating resistant infections:

  • A case study reported effective management of osteomyelitis resistant to other antibiotics through the administration of lincomycin, showcasing its role in severe bone infections .
  • Another study documented the use of lincomycin in treating complicated skin infections, demonstrating significant clinical improvement within days of initiating therapy .

Safety and Side Effects

While lincomycin is generally well-tolerated, it is associated with potential side effects such as gastrointestinal disturbances (diarrhea, nausea), skin rash, and rare instances of liver toxicity. Monitoring liver function tests is recommended for prolonged use .

Mechanism of Action

The mechanism of action of Lincomycin hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its binding to target proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Clindamycin Hydrochloride

  • Structure : A semi-synthetic derivative of lincomycin with a chlorine substitution at the 7-position .
  • Mechanism : Shares the ribosomal binding mechanism but exhibits enhanced lipid solubility, enabling broader tissue penetration .
  • Spectrum : More effective against anaerobes (e.g., Clostridium spp.) and some methicillin-resistant Staphylococcus aureus (MRSA) strains due to structural modifications .

Lincosamide Class Comparison

Property Lincomycin HCl Monohydrate Clindamycin HCl
Molecular Formula C₁₈H₃₄N₂O₆S·HCl·H₂O C₁₈H₃₃ClN₂O₅S·HCl
Molecular Weight (g/mol) 461.01 461.44
Spectrum Narrow (Gram-positive) Broad (Gram-positive, anaerobes)
Bioavailability (Oral) 20–30% 90%
Stability in Solution Stable for 24h at 25°C Stable for 14 days at 4°C

Functional Analogues

Erythromycin

  • Mechanism : A macrolide antibiotic targeting the 50S ribosomal subunit but via a different binding site .
  • Spectrum : Overlaps with lincomycin against Gram-positive bacteria but includes some Gram-negative coverage (e.g., Legionella).
  • Resistance : Lincomycin is less prone to MLSᵇ (macrolide-lincosamide-streptogramin B) resistance due to structural divergence .

Tetracycline Hydrochloride

  • Mechanism : Inhibits 30S ribosomal subunit, blocking tRNA binding .
  • Spectrum : Broad-spectrum (Gram-positive/-negative, intracellular pathogens).
  • Toxicity : Higher risk of gastrointestinal and phototoxic side effects compared to lincomycin .

Pharmacokinetic and Stability Comparisons

Solubility and Formulation

Compound Water Solubility Storage Stability
Lincomycin HCl Monohydrate 16.67 mg/mL (DMSO) -20°C (powder), -80°C (liquid)
Clindamycin HCl 50 mg/mL (water) 4°C (liquid, 14 days)
L-Histidine HCl Monohydrate Highly soluble Room temperature (stable)

Analytical Validation

  • HPLC Assay: Lincomycin HCl monohydrate shows linear detector response (R² = 0.9999) in reverse-phase HPLC, validated for concentrations 0.1–1 mg/mL .
  • Impurity Profile: Lower impurity levels (<0.1%) compared to fermentation-derived compounds like L-cysteine HCl monohydrate .

Research Findings and Clinical Implications

  • Efficacy : Lincomycin’s narrow spectrum reduces collateral damage to gut microbiota, making it preferable for targeted Gram-positive infections .
  • Ecotoxicity : Studies on zebrafish indicate neurotoxic effects at high doses (≥10 mg/L), necessitating careful environmental disposal .
  • Market Trends : Stable import/usage rates from 2017–2021, contrasting with declining tetracycline use due to resistance .

Biological Activity

Lincomycin hydrochloride monohydrate is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It exhibits significant biological activity against various anaerobic Gram-positive bacteria and some anaerobic Gram-negative bacteria, making it a valuable therapeutic agent in treating serious bacterial infections. This article explores the biological activity of lincomycin, its mechanism of action, pharmacokinetics, resistance mechanisms, and relevant case studies.

Lincomycin functions primarily by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, which interferes with the translocation step of protein synthesis. This binding is akin to that of other lincosamides and macrolides, leading to its bacteriostatic effect against susceptible organisms. The interaction is characterized by a two-phase binding process, where lincomycin initially binds to the A-site of the ribosome and subsequently shifts to the P-site over time .

Pharmacokinetics

  • Absorption : Lincomycin is well absorbed when administered intravenously or intramuscularly. A typical intravenous dose of 600 mg results in significant serum concentrations .
  • Distribution : The drug distributes widely in body tissues, with notable concentrations in bile and some penetration into cerebrospinal fluid (CSF), although levels may not be sufficient for treating meningitis .
  • Metabolism : Lincomycin metabolism is poorly characterized; however, it is primarily excreted unchanged in urine and bile .
  • Half-life : The biological half-life ranges from 5.4 ± 1.0 hours, which can be prolonged in patients with renal or hepatic impairment .

Resistance Mechanisms

Resistance to lincomycin can arise through several mechanisms:

  • Methylation of 23S rRNA : This modification prevents lincomycin from binding effectively to the ribosomal subunit.
  • Efflux pumps : Some bacteria can actively pump out lincomycin, reducing its intracellular concentration.
  • Enzymatic degradation : Although less common, certain bacterial strains may produce enzymes that degrade lincomycin .

Therapeutic Use in Veterinary Medicine

A study investigated the use of lincomycin for treating cecal coccidiosis in chickens. The research demonstrated that administering lincomycin at a dose of 1 g/10 kg body weight for 7 or 14 days resulted in therapeutic concentrations in liver and kidney tissues, although levels exceeded maximum residue limits (MRL) in some cases .

Stability Studies

Research on the stability of lincomycin hydrochloride revealed that it degrades rapidly in alkaline conditions but remains stable in acidic solutions over extended periods. For instance, after seven days at 60°C in hydrochloric acid, approximately 48.8% of lincomycin remained intact compared to only 8% under basic conditions .

Data Tables

Parameter Value
Biological Half-life5.4 ± 1.0 hours
Serum Protein Binding28% - 86%
Urinary Excretion1.8% - 30.3%
Therapeutic ConcentrationExceeded MRL in liver/kidney

Q & A

Q. What validated analytical methods are recommended for quantifying lincomycin hydrochloride monohydrate in bulk and formulated products?

Reverse-phase HPLC is widely used for quantification. A validated method employs a linear calibration curve (0.1–1 mg/mL) with high precision (R² = 0.9999) using pure analytical-grade standards . For iodometric titration, oxidation with KHSO₅ in alkaline media (3:1 stoichiometry) followed by residual reagent determination via iodometry achieves <1.7% RSD .

Q. How should stability studies be designed for this compound in aqueous solutions?

Stability testing requires monitoring degradation under controlled pH, temperature, and light exposure. For example, a 0.6 mg/mL solution stored at 25°C showed 104.9% recovery after 24 hours using HPLC, indicating short-term stability . Include accelerated stability studies (e.g., 40°C/75% RH) and validate assays for degradation products .

Q. What are the critical physicochemical properties of this compound for experimental design?

Key properties include:

  • Molecular formula: C₁₈H₃₄N₂O₆S·HCl·H₂O
  • Solubility: 16.67 mg/mL in DMSO
  • Storage: Powder at -20°C (3-year stability); solutions at -80°C (2-year stability) . These parameters guide solvent selection, storage protocols, and formulation studies.

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity data between different analytical methods?

Discrepancies (e.g., 98% vs. 99.6% purity via HPLC ) may arise from method sensitivity or impurity profiles. Cross-validate using orthogonal techniques:

  • Iodometry : Detects oxidation-reactive impurities.
  • HPLC with UV/RI detection : Identifies non-volatile degradation products .
  • Mass spectrometry : Confirms molecular integrity .

Q. What kinetic mechanisms govern the oxidation of this compound, and how do they impact assay design?

Oxidation with KHSO₅ follows acid-base catalysis, requiring 3 moles of KHSO₅ per mole of lincomycin in alkaline media. Reaction kinetics are pH-dependent, with optimal conditions at pH 10–12. Precisely control reaction time (30–60 minutes) and temperature (25°C) to avoid over-oxidation .

Q. How do variations in reference standards affect quantitative analyses?

The USP designates the monohydrate form as the reference standard, requiring storage in light-protected, airtight containers at 2–8°C . Anhydrous forms or improper storage may introduce hydration-related mass errors. Always verify certificate of analysis (COA) data for water content and purity .

Methodological Guidance

Designing a robust HPLC protocol for this compound:

  • Column : C18 (5 µm, 250 × 4.6 mm)
  • Mobile phase : Acetonitrile:phosphate buffer (20:80 v/v, pH 3.0)
  • Flow rate : 1.0 mL/min
  • Detection : UV at 210 nm .
    Validate linearity (5–25 µg/mL, R² ≥ 0.9998), precision (RSD <2%), and recovery (98–102%) .

Addressing contradictions in degradation studies:
Conflicting stability data may arise from excipient interactions or assay variability. For example, infusion fluids may accelerate hydrolysis. Use forced degradation (e.g., 0.1 M HCl/NaOH, H₂O₂) to identify primary degradation pathways and refine storage recommendations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.